molecular formula C16H16N6O B2930897 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034487-83-5

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2930897
CAS RN: 2034487-83-5
M. Wt: 308.345
InChI Key: SPZOEANGRSKZFE-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole, a pyridine, and a triazole ring. The presence of these rings suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These can include substitutions, additions, and ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, demonstrating their cytotoxic and 5-lipoxygenase inhibition activities, which are relevant for cancer and inflammation research (Rahmouni et al., 2016). This indicates the compound's potential in developing treatments for cancer and inflammatory diseases.

Herbicidal Properties

Li et al. (2008) developed 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as protoporphyrinogen oxidase inhibitors with excellent herbicidal activity, showing the utility of related compounds in agricultural applications (Li et al., 2008).

Antiviral Effects

Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, some of which showed remarkable activity against avian influenza virus, indicating the potential for these compounds in antiviral research (Hebishy et al., 2020).

Antimicrobial and Antioxidant Activities

Saundane and Manjunatha (2016) synthesized derivatives containing 1,2,4-triazole, thiazolo[3,2-b][1,2,4]triazole, and other heterocycles, assessing them for antioxidant and antimicrobial activities (Saundane & Manjunatha, 2016). This highlights the compound's potential in addressing oxidative stress and microbial infections.

Insecticidal Activity

Song et al. (2012) designed and synthesized novel pyrazole derivatives showing significant insecticidal activity against various pests, demonstrating the compound's applicability in pest management (Song et al., 2012).

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its biological activity. This could involve in vitro or in vivo studies, computational modeling, or further synthetic work .

properties

IUPAC Name

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(19-12-7-9-21-14(10-12)6-8-17-21)15-11-18-22(20-15)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZOEANGRSKZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide

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